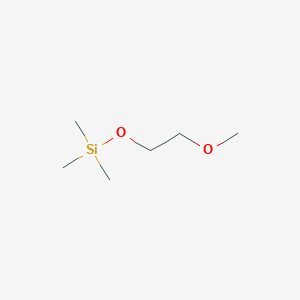

Sodium methylsilanetriolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

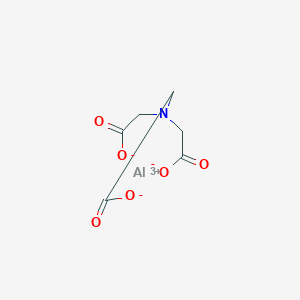

Sodium methylsilanetriolate is an organosilicon compound with the chemical formula CH5NaO3Si. It is a sodium salt of methylsilanetriol and is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to form stable aqueous solutions and its reactivity with other chemical substances.

作用机制

Target of Action

Sodium methylsilanetriolate, also known as Sodium methylsiliconate, is primarily used in the production of surface-modified particles or substrates . It serves as an intermediate in the production of other organic and inorganic chemicals . Its primary targets are a wide range of materials that it modifies on the surface .

Mode of Action

This compound interacts with its targets by modifying their surfaces . In coatings and paints, the substance is combined with water glass (potassium silicate), minerals, and other fillers . It develops its water-repellent properties by reaction with atmospheric carbon dioxide . The active substance formed from the silicone masonry water repellent is polymethyl silicic acid .

Pharmacokinetics

It’s known that the commercial form of a similar compound, potassium methylsilanetriolate, is a corrosive, non-flammable liquid (aqueous solution) with low volatility .

Result of Action

The result of this compound’s action is the creation of water-repellent treatments for external and internal masonry surfaces . It is consumed in use and it is expected that no residual unreacted material will be present in the final treated articles .

Action Environment

The action of this compound is influenced by environmental factors such as atmospheric carbon dioxide, which it reacts with to develop its water-repellent properties . The manufacturing of similar compounds like potassium methylsilanetriolate occurs under controlled conditions, with only very small releases to air and wastewater expected .

生化分析

Biochemical Properties

Sodium methylsilanetriolate plays a significant role in biochemical reactions, particularly in the modification of surfaces and substrates. It interacts with various enzymes, proteins, and other biomolecules, primarily through silanol groups that can form hydrogen bonds and other interactions with biological molecules . These interactions can influence the activity of enzymes and proteins, potentially altering their function and stability. For example, this compound can interact with hydroxyl groups on proteins, leading to changes in protein conformation and activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and apoptosis. These findings underscore the importance of carefully controlling the dosage when studying the effects of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in the levels of metabolic intermediates and end products . These interactions can have significant effects on cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and localization of this compound, affecting its biochemical activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can exert its effects on cellular function. It can be directed to particular organelles or cellular regions through targeting signals and post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate their activity. These localization patterns are crucial for understanding the specific cellular effects of this compound.

准备方法

Synthetic Routes and Reaction Conditions: Sodium methylsilanetriolate can be synthesized through the reaction of methylsilanetriol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where methylsilanetriol is dissolved in water and then reacted with a stoichiometric amount of sodium hydroxide. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the continuous addition of methylsilanetriol and sodium hydroxide into the reactor, where they react to form the desired product. The reaction mixture is then cooled, and the product is purified through filtration and evaporation to remove excess water and unreacted starting materials.

化学反应分析

Types of Reactions: Sodium methylsilanetriolate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form methylsilanetriol and sodium hydroxide.

Condensation: It can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Condensation: Catalysts such as acids or bases can be used to facilitate the reaction, and it is usually performed at elevated temperatures.

Substitution: Various electrophiles can be used as reagents, and the reaction conditions depend on the specific electrophile being used.

Major Products:

Hydrolysis: Methylsilanetriol and sodium hydroxide.

Condensation: Siloxane polymers.

Substitution: Depending on the electrophile, different organosilicon compounds can be formed.

科学研究应用

Sodium methylsilanetriolate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: this compound is used in the preparation of biocompatible materials and as a reagent in biochemical assays.

Industry: this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the treatment of masonry surfaces to impart water repellency.

相似化合物的比较

Sodium methylsilanetriolate is similar to other alkali metal silanolates, such as potassium methylsilanetriolate and lithium methylsilanetriolate. it is unique in its reactivity and stability in aqueous solutions. Compared to potassium methylsilanetriolate, this compound has a higher solubility in water and forms more stable solutions. Other similar compounds include:

- Potassium methylsilanetriolate

- Lithium methylsilanetriolate

- Methylsilanetriol

These compounds share similar chemical properties but differ in their solubility, reactivity, and stability in various solvents.

属性

CAS 编号 |

16589-43-8 |

|---|---|

分子式 |

CH6NaO3Si |

分子量 |

117.13 g/mol |

IUPAC 名称 |

sodium;dihydroxy-methyl-oxidosilane |

InChI |

InChI=1S/CH6O3Si.Na/c1-5(2,3)4;/h2-4H,1H3; |

InChI 键 |

FKNKOPQPFGPJBL-UHFFFAOYSA-N |

SMILES |

C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

C[Si](O)(O)O.[Na] |

Key on ui other cas no. |

31795-24-1 16589-43-8 |

物理描述 |

Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |

Pictograms |

Corrosive |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)

![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)